Trizma citrate tribasic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H41N3O16 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2 |
InChI Key |
OHSJHRFFVBSWTL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
The Significance of Buffered Systems in Biochemical and Molecular Investigations
Buffered systems are fundamental to a vast array of biochemical and molecular experiments. westlab.compatsnap.com Their primary function is to resist changes in pH, a critical factor because most biological processes are pH-dependent. unc.edu Even minor fluctuations in pH can alter the structure and function of crucial biomolecules like enzymes and nucleic acids, potentially leading to inaccurate or misleading experimental results. patsnap.combitesizebio.com
Enzymes, the catalysts of biological reactions, exhibit optimal activity within a very narrow pH range. westlab.compatsnap.com Any deviation from this range can cause a decrease in their efficiency or even lead to denaturation, where the enzyme loses its functional shape. patsnap.com Similarly, the structural integrity of proteins and nucleic acids, which is maintained by pH-sensitive intramolecular interactions, relies on a stable pH environment. patsnap.com In techniques such as electrophoresis, where molecules are separated based on their charge, a constant pH is essential to prevent changes in the charge states of the molecules being analyzed. patsnap.comvacutaineradditives.com
Buffered solutions, which consist of a weak acid and its conjugate base or a weak base and its conjugate acid, work by neutralizing small amounts of added acid or base, thus maintaining a relatively constant pH. westlab.compromega.com This principle is vital in both in vivo and in vitro settings. The human body, for instance, employs several buffer systems, such as the bicarbonate buffer system, to regulate blood pH within a tight range, ensuring the proper functioning of physiological processes. westlab.comsolubilityofthings.com In the laboratory, researchers utilize buffers to mimic these physiological conditions and to ensure the reliability and reproducibility of their experiments. patsnap.com
The Historical Development and Evolution of Tris Citrate Based Buffers
The use of buffers in biological research has evolved significantly over time. Before the 1960s, researchers had a limited selection of buffers that were effective in the physiological pH range of 6 to 8. bitesizebio.com Common buffers like phosphate (B84403) and borate (B1201080) were often found to be ineffective, reactive, or toxic to cells. bitesizebio.com
A pivotal moment in buffer development came with the work of Norman Good and his colleagues in 1966. promega.com They introduced a series of zwitterionic buffers, now famously known as "Good's buffers," which were specifically designed for biological research. bitesizebio.com These buffers had pKa values in the ideal range of 6 to 8, were highly soluble in water, minimally soluble in nonpolar solvents, and were generally non-toxic and non-reactive with biological components. bitesizebio.compromega.com
Within this context, Tris (tris(hydroxymethyl)aminomethane) emerged as a widely used buffering agent due to its pKa of approximately 8.1 at 25°C, making it effective in the pH range of 7.0 to 9.0. amerigoscientific.comwikipedia.org Tris itself is a primary amine and was first synthesized as part of the effort to develop new biochemical reagents. amerigoscientific.comwikipedia.org
Citrate (B86180), the conjugate base of citric acid, also has a long history of use as a buffer. westlab.com Citric acid is a polyprotic acid, meaning it has multiple pKa values, which allows it to buffer over a wide pH range (2.5 to 7.5). westlab.comwikipedia.org This property makes citrate buffers particularly useful in a variety of applications, including enzyme assays. westlab.com
The combination of Tris and citrate into a single buffer system, often referred to as a Tris-citrate buffer, leverages the properties of both components. These buffers are used in various applications, including the electrophoresis of bacterial enzymes and other molecular biology techniques. aatbio.commorphisto.deresearchgate.net The development of these combined buffer systems reflects a broader trend in biochemical research towards creating more versatile and robust experimental tools.
Definition of Trizma Citrate Tribasic As a Multi Component Buffering Agent
Elucidation of the Buffering Mechanism of Tris(hydroxymethyl)aminomethane (Tris)
Tris, a primary amine with the chemical formula (HOCH₂)₃CNH₂, is a common buffering agent in biological research. wikipedia.orgdcfinechemicals.com Its effectiveness as a buffer is centered on the protonation and deprotonation of its amino group. hbdsbio.comhbdsbio.com
The buffering action of Tris is primarily attributed to its amino group (R-NH₂), which can accept a proton (H⁺) to form a conjugate acid (R-NH₃⁺). nih.gov This equilibrium allows Tris to resist significant changes in pH when an acid or base is introduced into the solution. hbdsbio.com The pKa of Tris is approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.2. hbdsbio.comyacooscience.comitwreagents.com Within this range, the concentrations of the protonated and deprotonated forms are such that the buffer can effectively neutralize both added acids and bases. hbdsbio.comnih.gov
It is important to note that the pH of a Tris buffer is sensitive to temperature changes. wikipedia.orglabxchange.org As the temperature decreases, the pH of a Tris buffer will generally increase, and conversely, it will decrease as the temperature rises. wikipedia.org
Table 1: Properties of Tris Buffer
| Property | Value |
| Chemical Formula | (HOCH₂)₃CNH₂ |
| pKa (at 25°C) | ~8.1 |
| Effective pH Range | 7.0 - 9.2 |
| Temperature Dependence | pH increases with decreasing temperature |
While the amino group is the primary site of buffering action, the three hydroxyl (-OH) groups of the Tris molecule also play a significant role in its chemical behavior. hbdsbio.com These hydroxyl groups contribute to the high water solubility of Tris and can participate in hydrogen bonding. dcfinechemicals.comscbt.com Research has shown that the hydroxyl groups of Tris can form intermolecular hydrogen bonds with molecules like lysozyme, indicating specific interactions can occur within the solution environment. nih.gov
Characterization of Citrate's Buffering Contribution (Tribasic Anion)
Citrate, the conjugate base of citric acid, is a tribasic anion, meaning it can donate three protons. quora.com This property makes it a versatile buffering agent over a wide pH range. wikipedia.orgunc.edu
Citric acid has three dissociation constants (pKa values), which are approximately 3.13, 4.76, and 6.40. quora.comresearchgate.net This allows citrate to provide buffering capacity over a broad pH range, from approximately 2.5 to 7.5. wikipedia.orgchemicals.co.uk The presence of multiple ionizable groups enables citrate to neutralize both acids and bases effectively across this range. wikipedia.org
Table 2: Dissociation Constants of Citric Acid
| Dissociation Step | pKa Value |
| pKa1 | 3.13 |
| pKa2 | 4.76 |
| pKa3 | 6.40 |
A key characteristic of the citrate anion is its ability to act as a chelating agent, meaning it can bind to metal ions. kakhia.orgfiveable.me The three carboxylate groups of the citrate molecule can form stable complexes with various metal ions, such as calcium (Ca²⁺) and iron (Fe³⁺). fiveable.mepatsnap.com This sequestration of metal ions is important in buffered systems as it can prevent them from participating in unwanted chemical reactions, thereby enhancing the stability of the solution. scbt.compatsnap.com This property is particularly useful in biological systems where metal ions can act as cofactors for enzymes or catalyze degradative processes. fiveable.mepatsnap.com
Synergistic Buffering Action in this compound Formulations
The combination of Tris and citrate in a single buffer system, known as this compound or Tris-citrate buffer, offers a broad and effective buffering range. justdial.comresearchgate.net This formulation leverages the distinct pKa values of both Tris and citric acid to maintain pH stability over a wider range than either component could achieve alone. hopaxfc.comwikipedia.org
The Tris component provides strong buffering capacity in the physiological pH range of 7 to 9, which is crucial for many biological experiments. wikipedia.orghbdsbio.com The citrate component contributes buffering capacity at more acidic pH values. quora.com This synergistic effect allows for precise pH control across a broad spectrum, making Tris-citrate buffers valuable in various biochemical and molecular biology applications, including enzyme kinetics studies. justdial.com Furthermore, the chelating properties of citrate help to stabilize the system by sequestering potentially disruptive metal ions. fiveable.mepatsnap.com
Compound Names
Environmental and Experimental Factors Influencing Buffering Performance
The efficacy of this compound as a buffering agent is not absolute and can be significantly influenced by various environmental and experimental conditions. Key among these factors are the temperature of the solution and the concentration of the buffer itself. Understanding these influences is critical for the reliable and reproducible application of this buffer in scientific and industrial settings.
Temperature Dependence of pH (Temperature Coefficient)
The pH of a buffer solution can vary with temperature, a phenomenon quantified by the temperature coefficient (d(pKa)/dT), which describes the change in the buffer's pKa value per degree Celsius change in temperature. itwreagents.com It is generally advisable to adjust the pH of a buffer at the specific temperature at which it will be used. promega.com
Unlike some other common biological buffers, such as Tris, which exhibits a significant shift in pH with temperature changes, citrate-based buffers demonstrate a very weak dependence of pKa on temperature in the solution state. promega.comresearchgate.net Research monitoring the pH of citrate buffers at various molarities (5 mM and 20 mM) and initial pH values (5.5, 6.0, and 6.5) as the temperature was decreased from +25°C to -30°C revealed minimal changes. researchgate.net A significant alteration in pH was noted primarily in the temperature range of 0°C to -10°C, which was likely attributable to the precipitation of sodium citrate rather than a change in the pKa. researchgate.net Below -10°C, only a small increase in pH was observed. researchgate.net This relative insensitivity to temperature makes this compound a stable choice for applications that may undergo temperature fluctuations.
Table 1: Observed pH Changes in Citrate Buffer with Temperature This table summarizes findings on the temperature dependence of citrate buffer pH.
| Temperature Range | Observed pH Change | Probable Cause |
| +25°C to 0°C | Minimal, linear change | Weak pKa dependence on temperature researchgate.net |
| 0°C to -10°C | Main pH change occurs | Precipitation of sodium citrate researchgate.net |
| -10°C to -30°C | Small increase in pH | Post-precipitation equilibrium shift researchgate.net |
Concentration Effects on Buffering Capacity and pH Stability
The concentration of the buffer solution has a direct impact on its buffering capacity and the stability of the pH. libretexts.org
Buffering Capacity: Buffer capacity is defined as the amount of acid or base that can be added to a solution before there is a significant change in pH. libretexts.org This capacity is directly proportional to the concentration of the buffer components. libretexts.org A more concentrated this compound buffer solution will possess a greater capacity to neutralize added acid or base, thus maintaining the pH within a narrow range more effectively than a dilute solution. libretexts.org
pH Stability and Concentration: While higher concentrations increase buffering capacity, the concentration can also have a subtle effect on the pH of the solution itself. For this compound (sodium citrate), the pH tends to increase slightly with increasing concentration. chemicalbook.com
Table 2: Effect of Sodium Citrate Concentration on pH Data illustrates the change in pH of a sodium citrate solution at 20°C with varying concentrations.
| Molar Concentration | pH |
| 1 mM | 8.59 chemicalbook.com |
| 10 mM | 8.90 chemicalbook.com |
| 100 mM | 9.04 chemicalbook.com |
| 1000 mM (1M) | 9.26 chemicalbook.com |
Furthermore, studies on the long-term stability of trisodium citrate solutions have shown that concentration can play a role. A comparison of a 4.0% solution and a 46.7% solution stored in PVC syringes at room temperature for 28 days indicated that both were stable, with no significant degradation (less than 10% decrease in concentration). cjhp-online.ca However, the more concentrated 46.7% solution demonstrated slightly greater stability, retaining 96.8% of its initial concentration compared to 90.0% for the 4.0% solution. cjhp-online.ca Research has also indicated that within the 5 mM to 20 mM range, the buffer strength (concentration) does not have a significant impact on the temperature-dependent pH profile. researchgate.net
Precision Preparation and pH Adjustment Techniques
The accurate preparation of buffer solutions is fundamental to the reliability and reproducibility of many life science experiments. This compound buffer systems, valued for their buffering capacity in the physiological pH range, demand precise preparation and pH adjustment to ensure optimal performance.
Stoichiometric Ratios of Tris Base to Citric Acid/Citrate Salts
The foundation of a Trizma citrate buffer lies in the precise stoichiometric relationship between Trizma® base (Tris) and citric acid or its corresponding salts. The desired pH of the buffer dictates the ratio of the acidic and basic components. For instance, to prepare a Tris-citrate buffer with a pH of 8.0, specific amounts of Tris and citric acid are required. aatbio.com A common approach involves dissolving Trizma base in a significant portion of the final volume of distilled water, followed by the addition of citric acid. researchgate.net
Alternatively, buffer systems can be created by combining a weak acid and its conjugate base. promega.com In the context of Trizma citrate buffers, this can involve mixing solutions of citric acid and trisodium citrate in calculated ratios to achieve a specific pH. promega.comsigmaaldrich.com The Henderson-Hasselbalch equation can be a useful tool for estimating the required amounts of the acidic and basic components, though empirical verification of the final pH is crucial. stackexchange.com
The choice between using citric acid or a citrate salt, such as trisodium citrate, depends on the target pH and the desired buffering range. Citric acid is a tribasic acid with three pKa values (pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40), making citrate buffers effective over a wide pH range. stackexchange.comquora.com For buffering in the neutral to slightly alkaline range, a combination of Trizma base and citric acid or a citrate salt is often employed.
Interactive Table: Example Stoichiometric Ratios for 0.1 M Citrate Buffer Preparation
This table provides the volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions needed to prepare a 100 mL buffer at various pH values. igem.org
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 39.0 | 61.0 |
| 5.0 | 33.0 | 67.0 |
| 5.2 | 27.5 | 72.5 |
| 5.4 | 22.5 | 77.5 |
| 5.6 | 17.5 | 82.5 |
| 5.8 | 13.0 | 87.0 |
| 6.0 | 8.5 | 91.5 |
| 6.2 | 5.5 | 94.5 |
Methodologies for pH Titration and Verification
While stoichiometric calculations provide a strong starting point, the final pH of the buffer solution must be verified and adjusted using a calibrated pH meter. promega.comstackexchange.com A common and reliable method is to prepare a solution of the Trizma base at a concentration slightly higher than the target final concentration and then titrate it with a solution of citric acid or a strong acid like HCl until the desired pH is reached. researchgate.nethamptonresearch.com This dropwise addition with constant stirring ensures a homogenous solution and accurate pH measurement. researchgate.net Once the target pH is achieved, the solution is brought to the final volume with distilled water, and the pH is checked again. researchgate.net
For instance, to prepare a 0.05 M Tris/Citric acid buffer at pH 9.2, one could start with a 0.1 M solution of Trizma base and slowly add 1 M citric acid until the pH reaches 9.2. researchgate.net The solution is then diluted to the final concentration of 0.05 M Tris. researchgate.net It is important to note that the pH of Tris buffers is sensitive to temperature changes, so measurements should be performed at the temperature at which the buffer will be used. promega.com
The accuracy of the pH meter is paramount. It should be properly calibrated using standard buffers before use. stackexchange.com For precise work, it is also advisable to use high-purity water, such as ultrapure or HPLC-grade water, to minimize the impact of impurities on the final pH. researchgate.net
Evaluation of Buffer Purity and Absence of Contaminants in Research Grade Formulations
For many molecular biology and biochemical applications, the purity of the buffer is as critical as its pH and concentration. The presence of contaminating enzymes such as nucleases, proteases, and phosphatases can severely compromise experimental results. Therefore, research-grade this compound buffer systems must be rigorously tested to ensure their purity. sigmaaldrich.com
Assessment of Nuclease (DNase, RNase) Activity
Nuclease contamination is a major concern in experiments involving nucleic acids. Both deoxyribonucleases (DNases) and ribonucleases (RNases) can degrade DNA and RNA, leading to inaccurate results. A common method to assess nuclease activity is to incubate the buffer with a known amount of a nucleic acid substrate, such as a plasmid DNA or an RNA probe, for an extended period. thermofisher.comprotocols.io The integrity of the nucleic acid is then analyzed by gel electrophoresis. thermofisher.comprotocols.io Any degradation of the substrate, observed as smearing or the appearance of smaller fragments on the gel, indicates the presence of nuclease activity. bostonbioproducts.com
More sensitive methods, such as fluorescence-based assays, are also available. bostonbioproducts.com These assays utilize fluorescently labeled oligonucleotide probes that fluoresce upon cleavage by nucleases. bostonbioproducts.com The increase in fluorescence is directly proportional to the nuclease activity. gbiosciences.com
To ensure the absence of nucleases, it is crucial to use nuclease-free water and reagents, and to work in a clean environment. protocols.iobostonbioproducts.com Many commercially available research-grade buffers are certified nuclease-free. hamptonresearch.com
Screening for Protease and Phosphatase Impurities
Protease and phosphatase contamination can be detrimental in studies involving proteins. Proteases degrade proteins, while phosphatases remove phosphate (B84403) groups, altering protein function and signaling pathways. thermofisher.com The presence of these enzymes is often a result of microbial contamination or carryover from purification processes.
Protease activity can be detected using general protease assays. A classic method involves incubating the buffer with a protein substrate like casein. The digestion of casein releases tyrosine, which can be detected colorimetrically using the Folin-Ciocalteu reagent. gbiosciences.com Fluorometric assays using FITC-labeled casein offer a more sensitive alternative. gbiosciences.com
Phosphatase activity is a concern primarily in studies of protein phosphorylation. biocompare.com The presence of phosphatases can be assessed by incubating the buffer with a phosphorylated substrate and measuring the release of inorganic phosphate.
To prevent protein degradation, protease and phosphatase inhibitor cocktails are often added to lysis buffers and other solutions used in protein research. thermofisher.combiocompare.com These cocktails contain a mixture of inhibitors that target a broad range of proteases and phosphatases. thermofisher.com Research-grade buffers are often tested and certified to be free of detectable protease and phosphatase activity. sigmaaldrich.com
Rational Design and Optimization of Trizma Citrate Buffer Concentrations
The concentration of a buffer is a critical parameter that influences its buffering capacity and its compatibility with the biological system under investigation. avantorsciences.com The rational design and optimization of Trizma citrate buffer concentrations are essential for achieving reliable and meaningful experimental outcomes.
A higher buffer concentration generally provides a greater resistance to pH changes. avantorsciences.com However, excessively high concentrations can have detrimental effects, such as altering the ionic strength of the solution, which can affect enzyme activity and protein stability. avantorsciences.com Conversely, a buffer concentration that is too low may not have sufficient capacity to maintain a stable pH, especially in reactions that produce or consume protons. avantorsciences.com
The optimal buffer concentration depends on the specific application. For example, in protein purification, the buffer concentration may need to be adjusted at different stages of the process to ensure protein stability and efficient binding to and elution from chromatography columns. nih.gov In cell culture, the buffer concentration must be carefully controlled to maintain a stable pH environment for optimal cell growth.
The process of optimizing buffer concentration often involves systematically testing a range of concentrations to identify the one that provides the best balance between buffering capacity and minimal interference with the experimental system. nih.gov This empirical approach, guided by an understanding of the chemical properties of the buffer and the requirements of the biological assay, is key to the successful application of Trizma citrate buffer systems. ntu.edu.sg
Impact on Reaction Kinetics and Equilibrium
This compound, as a buffering agent, plays a crucial role in maintaining a stable pH, which is fundamental for the progress and outcome of many biochemical reactions. himedialabs.com The citrate component, being a key intermediate in the tricarboxylic acid (TCA) cycle, can influence metabolic pathways directly. himedialabs.com The stability of a reaction's equilibrium and its kinetics are highly dependent on the pH environment, which the Trizma citrate buffer is designed to control. pubcompare.aihimedialabs.com
The citrate ion itself can, however, be more than a passive pH stabilizer. It is known to interact with components of a reaction, thereby affecting kinetics. For instance, citrate can act as an inhibitor for certain enzymes. science.gov Studies on phosphofructokinase have shown that it is moderately inhibited by citrate, with a determined Ki value of 1.5 mM when in the presence of 5 mM Mg2+ ions. science.gov This inhibitory effect can be modulated by the concentration of other ions, such as magnesium, which can relieve the negative impact of citrate. science.gov This highlights the buffer's potential to actively participate in the reaction it is buffering.
Furthermore, citrate's ability to chelate metal ions, particularly calcium (Ca2+), can significantly alter reaction dynamics. himedialabs.compromega.com In processes where metal ions act as cofactors for enzymes, such as in polymerase chain reaction (PCR), the presence of a strong chelator like citrate can sequester these essential ions, thereby inhibiting the reaction. promega.compromega.de This interaction disrupts the availability of the cofactor, slowing down or halting the enzymatic process. The equilibrium of the reaction can also be shifted if a product or reactant is a metal ion that gets chelated by the buffer. Therefore, the choice and concentration of a Trizma citrate buffer must be carefully considered in the context of the specific reaction's requirements for metal ions. promega.com
Strategies for Enhancing Reproducibility Across Experiments
Ensuring consistency from one experiment to the next is a cornerstone of scientific research, and the preparation and handling of buffer systems like Trizma citrate are critical to achieving this. promega.com Several strategies can be employed to enhance reproducibility.
One of the most significant factors affecting the pH of a buffer is temperature. promega.com Tris-based buffers, a component of Trizma, are particularly known for exhibiting a substantial shift in dissociation with temperature changes. promega.compromega.com For example, a Tris buffer prepared to pH 7.0 at 4.0°C will have a pH of 5.95 at 37°C. promega.com This can lead to drastic and unintended changes in experimental conditions. To mitigate this, it is imperative to prepare and calibrate the buffer at the same temperature at which the experiment will be conducted. promega.compromega.com
The method of buffer preparation is also fundamental. For maximum reproducibility, using a precise and consistent protocol is essential. nih.gov This includes using high-purity reagents and accurately weighing the components, such as citric acid monohydrate and trisodium citrate dihydrate. mystrica.com Automated systems for buffer preparation can significantly reduce variability by precisely mixing stock solutions of the acid and base components to achieve the target pH and concentration, minimizing human error. cytivalifesciences.com
Furthermore, the specific components used for pH adjustment can impact the final composition and ionic strength of the buffer, affecting reproducibility. hamptonresearch.com When reproducing an experiment, it is crucial to use the exact same buffer constituents, for instance, starting with citric acid and its conjugate base, trisodium citrate, rather than titrating with a strong acid or base like HCl or NaOH, which would introduce other ions. hamptonresearch.comsrmist.edu.in Careful documentation of the preparation process, including the source and grade of materials and the specific method of pH adjustment, is vital for consistency. promega.com Finally, proper storage in chemically resistant, tightly sealed bottles and adhering to shelf-life limits prevents degradation and maintains the buffer's integrity over time. novoprolabs.compharmaguideline.com
| Strategy | Rationale | Key Considerations |
| Temperature Control | The pKa of buffer components, especially Tris, is highly sensitive to temperature, causing pH shifts. promega.compromega.com | Prepare and pH the buffer at the intended experimental temperature. promega.com |
| Standardized Preparation | Ensures consistent starting concentrations and minimizes batch-to-batch variability. nih.gov | Use high-purity reagents, precise measurements, and detailed protocols. promega.commystrica.com Consider automated buffer preparation systems. cytivalifesciences.com |
| Consistent Components | Different methods of pH adjustment (e.g., using conjugate base vs. strong base) alter the final ionic strength. hamptonresearch.com | Use the identical buffer species (e.g., citric acid and sodium citrate) as specified in the original protocol. hamptonresearch.com |
| Proper Storage | Prevents contamination, degradation, and changes in concentration due to evaporation. novoprolabs.compharmaguideline.com | Store in chemically resistant, sealed containers. Adhere to recommended shelf life, typically around 3 months at room temperature. novoprolabs.compharmaguideline.com |
Comparative Analysis of Trizma Citrate with Alternative Biological Buffers
Buffering Range and Capacity Comparisons (e.g., Phosphate, HEPES)
The selection of a buffer is dictated primarily by its effective pH range, which should align with the optimal pH for the intended experiment. promega.com A buffer is most effective within approximately one pH unit above or below its pKa (the negative logarithm of the acid dissociation constant, Ka). promega.comlibretexts.org
This compound is a component of citrate buffer systems. Citric acid is a triprotic acid, meaning it has three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40. quora.comfishersci.com This gives citrate buffers a broad effective buffering range, typically cited as pH 3.0 to 6.2. sigmaaldrich.combostonbioproducts.comsigmaaldrich.com
This contrasts with other common biological buffers. Phosphate buffers, prepared with monobasic and dibasic phosphate salts, are effective in the pH range of 5.8 to 8.0, centered around the pKa of the dihydrogen phosphate ion (H₂PO₄⁻), which is approximately 7.2. promega.comsigmaaldrich.com HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is highly effective in the physiological pH range of 6.8 to 8.2, with a pKa of about 7.5. sigmaaldrich.comhopaxfc.com Tris (tris(hydroxymethyl)aminomethane) buffers are effective at a more alkaline range, typically pH 7.3 to 9.3. promega.compromega.com
The buffering capacity—the ability to resist pH change upon the addition of an acid or base—is dependent on the total concentration of the buffer. libretexts.orgkhanacademy.org A more concentrated buffer has a higher capacity. libretexts.org While all buffers have the same theoretical maximum capacity at their pKa for a given concentration, the multiple pKa values of citrate allow it to provide substantial buffering over a wider acidic pH range compared to monoprotic buffers like HEPES. quora.comquora.com
Interactive Data Table: Comparison of Common Biological Buffers
| Buffer System | pKa (at 25°C) | Effective pH Range | Key Characteristics |
| Trizma Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.4 quora.comfishersci.com | 3.0 – 6.2 bostonbioproducts.com | Wide acidic range; chelates divalent cations. promega.com |
| Phosphate | pKa2=7.2 promega.com | 5.8 – 8.0 sigmaaldrich.com | Physiological pH range; can precipitate with polyvalent cations like Ca2+. promega.com |
| HEPES | 7.5 sigmaaldrich.comhopaxfc.com | 6.8 – 8.2 hopaxfc.com | Good for physiological pH; low metal-binding capacity; cannot be autoclaved. promega.comhopaxfc.com |
| Tris | 8.1 | 7.3 - 9.3 promega.com | Common in molecular biology; pKa is highly temperature-dependent. promega.com |
Specific Advantages and Disadvantages in Diverse Research Paradigms
The utility of Trizma citrate extends beyond pH control, offering specific benefits and drawbacks in various research applications.
Advantages: A primary advantage of citrate buffers is their application in antigen retrieval for immunohistochemistry. himedialabs.com Heating tissue sections in a citrate buffer solution effectively breaks protein cross-links caused by formalin fixation, unmasking epitopes for antibody binding. novoprolabs.comfishersci.com In molecular biology, citrate buffers can be used for RNA isolation as they help prevent base hydrolysis. novoprolabs.com Furthermore, trisodium citrate is widely used as a gentle, non-toxic anticoagulant because it chelates calcium ions, which are essential for the blood clotting cascade. himedialabs.comwikipedia.org In cell culture, it can be used to detach adherent cells. himedialabs.com Its low toxicity and biocompatibility make it a suitable choice for many biological and pharmaceutical formulations. ontosight.ai
Disadvantages: The most significant disadvantage of Trizma citrate is the very property that makes it a good anticoagulant: its strong chelation of divalent cations like calcium (Ca2+) and magnesium (Mg2+). promega.compromega.de This can be highly problematic in enzymatic reactions that require these ions as cofactors, such as PCR, where DNA polymerase activity would be inhibited. promega.com This chelating property can interfere with the study of any metal-ion-dependent biological interaction. quora.com Another issue is that citrate itself is a metabolite and can inhibit key enzymes in metabolic pathways, such as phosphofructokinase-1 (PFK-1), which can complicate metabolic studies. science.govquora.com Additionally, the Tris component of Trizma buffers contains a reactive primary amine group, which can react with chemicals like diethylpyrocarbonate (DEPC), a substance commonly used to create RNase-free solutions for RNA work. promega.compromega.de
| Feature | Advantages | Disadvantages | Research Context |
| Metal Chelation | Acts as an effective anticoagulant by binding Ca2+. himedialabs.comwikipedia.org | Interferes with reactions requiring divalent cations (e.g., Mg2+ in PCR, Ca2+ signaling). promega.compromega.de | Hematology, Molecular Biology, Cell Signaling |
| Biochemical Activity | Low toxicity and biocompatible. ontosight.ai | Can inhibit metabolic enzymes like PFK, interfering with metabolic studies. science.govquora.com | Pharmaceutical Formulation, Metabolomics |
| Antigen Retrieval | Excellent for unmasking epitopes in formalin-fixed tissues through heat-induced methods. himedialabs.comfishersci.com | Not applicable to all tissue/antibody combinations; requires optimization. bosterbio.com | Immunohistochemistry, Pathology |
| RNA Stability | Helps prevent base hydrolysis of RNA during isolation. novoprolabs.com | The Tris component is incompatible with DEPC treatment used for RNA work. promega.compromega.de | Molecular Biology, Genomics |
Applications in Molecular Biology Research Protocols
Nucleic Acid Isolation and Purification Methodologies
The extraction of high-quality nucleic acids is a foundational step for most molecular biology studies. Trizma-based buffers are integral to these processes, ensuring the stability and purity of the extracted DNA and RNA.
Trizma-based buffers are essential components in lysis buffers used for breaking open cells to release their nucleic acid content. yektatajhiz.com The buffer's primary function is to maintain a stable pH, typically around 8.0, which is crucial because DNA is sensitive to pH fluctuations that can occur when cellular contents are released. yektatajhiz.comnbinno.com This controlled pH environment prevents the degradation of nucleic acids by acid hydrolysis. oiu.edu.sdmagen-tec.com
The buffering action of Trizma helps to protect the delicate double helix structure of DNA from denaturation, which can be caused by significant changes in pH. nbinno.comhbdsbio.com By neutralizing acidic or basic changes in the solution during the lysis and purification steps, it ensures that DNA molecules retain their natural structure and biological activity. hbdsbio.comhbdsbio.com This makes the extracted nucleic acids suitable for subsequent applications like PCR and sequencing. hbdsbio.com Furthermore, Trizma may also contribute to the destabilization of the cell membrane by interacting with lipopolysaccharides, aiding in the cell lysis process. yektatajhiz.com
Table 1: Common Biological Samples for Nucleic Acid Extraction Using Trizma-Based Buffers
| Sample Type | Target Nucleic Acid | Key Considerations |
|---|---|---|
| Blood | DNA, RNA | Removal of PCR inhibitors like heme. |
| Tissues | DNA, RNA | Homogenization required to break down complex structures. |
| Cultured Cells | DNA, RNA | Relatively straightforward extraction. |
| Bacteria | DNA, RNA | Efficient lysis of tough cell walls is necessary. |
Once extracted, nucleic acids are vulnerable to degradation by nucleases, enzymes that break down DNA and RNA. Trizma-based buffers, often combined with a chelating agent like EDTA to form TE buffer, play a crucial role in stabilizing the purified nucleic acids. oiu.edu.sd The buffer maintains a pH range of 7.0-9.0, which is optimal for the stability of nucleic acids in solution. magen-tec.com
Nucleic acids are prone to hydrolysis in acidic conditions; storing them in a buffered solution like Tris-citrate at a slightly alkaline pH prevents this degradation. magen-tec.com Furthermore, while EDTA in the buffer inactivates nucleases by sequestering the divalent cations they require for activity, the stable pH provided by Trizma is essential for long-term preservation of the nucleic acid's structural integrity. oiu.edu.sdhbdsbio.com This ensures the suitability of the extracted material for long-term storage and for sensitive downstream applications that require intact nucleic acids. oiu.edu.sd
Trizma-based buffers are fundamental to both traditional and modern nucleic acid extraction techniques.
In phenol-chloroform extraction , a classic method for purifying nucleic acids, Tris-buffered phenol (B47542) is used to denature and separate proteins from the nucleic acids. researchgate.netthermofisher.com The pH of the Tris buffer is critical: a pH of around 8.0 ensures that DNA remains in the upper aqueous phase, while a more acidic pH (around 4-6) will cause DNA to partition into the organic phase, allowing for the specific isolation of RNA from the aqueous phase. researchgate.netresearchgate.net The buffer maintains the pH of the aqueous phase, preventing the nucleic acids from entering the acidic phenol layer where they could be damaged. researchgate.net
In modern column-based extraction systems , which utilize a silica (B1680970) membrane to bind nucleic acids, Trizma is a key component of various buffers used in the procedure. wikipedia.orgbitesizebio.com
Lysis Buffer : Often contains Trizma to maintain pH during cell lysis and release of nucleic acids.
Wash Buffer : Trizma helps to maintain the binding conditions while washing away salts and contaminants.
Elution Buffer : A low ionic strength buffer, typically 10 mM Tris at a pH of 8.0-9.0, is used to hydrate (B1144303) and release the purified nucleic acids from the silica membrane. bitesizebio.com DNA is more stable and dissolves more readily at a slightly basic pH compared to water, which can be slightly acidic. bitesizebio.com
Table 2: Role of Trizma Buffers in Different Extraction Systems
| Extraction System | Stage | Function of Trizma Buffer |
|---|---|---|
| Phenol-Chloroform | Lysis & Phase Separation | Maintains aqueous phase pH >7.8 to keep DNA partitioned away from the organic phase. researchgate.net |
| Column-Based | Lysis | Provides a stable pH environment during cell disruption. |
| Washing | Maintains conditions for nucleic acid binding to the silica membrane. |
Enzymatic Nucleic Acid Manipulations
The stability of pH is paramount for the optimal activity of enzymes used in molecular biology. Trizma-based buffers are widely used to ensure that enzymatic reactions proceed with high efficiency and fidelity.
Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. ijpcbs.comassaygenie.com The reaction relies on a thermostable DNA polymerase, which, like most enzymes, has an optimal pH range for its activity. Trizma-based buffers are commonly included in PCR reaction mixtures to maintain a stable pH, typically between 8.0 and 9.0, throughout the repeated heating and cooling cycles of the PCR process. yektatajhiz.com
This stable pH environment is crucial for the fidelity and efficiency of the DNA polymerase, ensuring accurate amplification of the target DNA sequence. hbdsbio.com The consistency provided by the buffer is vital for the reproducibility of PCR results, which is essential in research, diagnostics, and forensic applications. nih.gov
Variants of PCR, such as multiplex PCR, RT-PCR, and qPCR, also rely on the stable buffering capacity of Trizma to ensure the optimal performance of the enzymes involved. assaygenie.comwikipedia.orgabmgood.com
In DNA sequencing, which determines the precise order of nucleotides within a DNA molecule, maintaining a stable pH is critical for the enzymes used, such as DNA polymerase in Sanger sequencing and various enzymes in next-generation sequencing (NGS) platforms. Trizma-based buffers are often used in the reaction mixtures for these technologies to ensure the enzymes function correctly and to maintain the integrity of the DNA template and the newly synthesized strands. hbdsbio.com A stable pH environment helps to ensure the accuracy and reliability of the sequencing data, which is fundamental for genomic research and clinical diagnostics. hbdsbio.com
Electrophoretic Techniques for Macromolecule Separation
Electrophoresis is a cornerstone technique used to separate DNA, RNA, and proteins based on their size and charge by moving them through a gel matrix in an electric field. The buffer system, known as the running buffer, conducts the electric current and maintains a stable pH to ensure consistent and reproducible separation.
For the separation of DNA and RNA fragments, agarose (B213101) gels are universally employed. The two most common running buffers for this technique are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). bio-rad.com In both buffers, the Trizma (Tris) component is the primary buffering agent, maintaining the pH around 8.3. This slightly alkaline environment ensures that the phosphate (B84403) backbone of the nucleic acids carries a consistent negative charge, allowing them to migrate toward the positive electrode. While both are effective, TAE has a lower buffering capacity and can become exhausted during long electrophoresis runs, whereas TBE offers higher capacity. However, linear, double-stranded DNA tends to migrate faster in TAE buffer.
| Buffer | Composition | Key Characteristics |
|---|---|---|
| TAE Buffer | Tris (Trizma), Acetic Acid, EDTA | Lower buffering capacity; faster migration of linear dsDNA. bio-rad.com |
| TBE Buffer | Tris (Trizma), Boric Acid, EDTA | Higher buffering capacity; better for resolving smaller DNA/RNA fragments. bio-rad.com |
Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique for separating proteins.
SDS-PAGE: In Sodium Dodecyl Sulfate-PAGE (SDS-PAGE), proteins are denatured and coated with the negatively charged detergent SDS. This imparts a uniform negative charge-to-mass ratio, allowing separation based almost exclusively on molecular weight. The most common buffer system is the Laemmli discontinuous system, which uses Tris-HCl buffers at different pH values in the stacking gel (pH 6.8) and the resolving gel (pH 8.8). bio-rad.com The running buffer is typically Tris-glycine (pH ~8.3). This discontinuity in pH creates a moving ion front that stacks the proteins into sharp bands before they enter the resolving gel, resulting in superior resolution. bio-rad.com
Native PAGE: Unlike SDS-PAGE, native PAGE separates proteins in their folded, active state. Since proteins are not denatured, separation depends on a combination of their intrinsic net charge, size, and shape. Tris-based buffer systems, such as Tris-HCl or Tris-glycine, are also used here, but in the absence of SDS. The pH of the buffer system (typically around 8.7-9.0) is crucial as it determines the native charge of the proteins and thus their migration pattern.
Blotting techniques involve transferring macromolecules from an electrophoresis gel to a solid membrane for subsequent detection. The composition of the transfer buffer is critical for efficient elution from the gel and immobilization on the membrane.
Southern and Northern Blotting: These methods are used to detect specific DNA (Southern) or RNA (Northern) sequences. After separation via agarose gel electrophoresis using a Tris-based buffer like TAE or TBE, the nucleic acids are transferred to a membrane. A widely used transfer buffer for this purpose is Saline-Sodium Citrate (B86180) (SSC) buffer. The high salt concentration of the citrate-based buffer facilitates the transfer and binding of the nucleic acids to the membrane through capillary action or electrophoretic transfer.
Western Blotting: This technique is used for the detection of specific proteins. Following separation by SDS-PAGE, proteins are transferred to a nitrocellulose or PVDF membrane. The most common transfer buffer, known as Towbin buffer, is composed of Tris and glycine (B1666218). This buffer maintains the pH and provides the conductivity necessary to electrophoretically elute the proteins from the gel onto the membrane. Furthermore, wash buffers used during the antibody incubation steps, such as Tris-Buffered Saline (TBS), also rely on Tris to maintain a stable pH, which is essential for specific antibody-antigen interactions.
| Blotting Technique | Target Macromolecule | Typical Transfer Buffer Component | Function of Buffer |
|---|---|---|---|
| Southern / Northern | DNA / RNA | Sodium Citrate (in SSC) | Facilitates efficient transfer and binding of nucleic acids to the membrane. |
| Western | Protein | Tris (in Tris-Glycine) | Maintains pH and conductivity for electrophoretic transfer of proteins. |
Applications in Protein Biochemistry and Structural Biology Investigations
Protein Purification and Preparation Methodologies
The successful purification of proteins is foundational to their characterization. Trizma citrate (B86180) tribasic plays a significant role in various stages of this process, from initial extraction to final formulation.
Maintaining a constant pH is critical during chromatographic purification to ensure protein integrity and functionality. Citrate buffers, prepared using Trizma citrate tribasic and citric acid, are effective in a pH range of approximately 3.0 to 6.2. aatbio.comsigmaaldrich.compromega.com This buffering capacity is essential for various chromatography techniques.
In protein A affinity chromatography, used for purifying monoclonal antibodies, citrate buffers have demonstrated superior performance in elution steps compared to other buffers like acetate (B1210297). nih.gov Studies have shown that citrate buffers can yield sharp and high recovery peaks during elution. nih.gov For instance, in the purification of a monoclonal antibody, a citrate buffer at pH 3.5 with 0.15 M NaCl resulted in a recovery of over 95%. nih.gov The concentration of trisodium (B8492382) citrate can also be adjusted to optimize purification. In one protocol for purifying a TNFR:Fc fusion protein, an elution buffer containing 30 mM to 60 mM trisodium citrate dihydrate at a pH of approximately 3 was utilized. google.com
Furthermore, this compound can be combined with other salts to enhance protein extraction and complex stability. For example, it can be used with sodium chloride to improve the extraction of protein complexes, with higher concentrations of citrate at alkaline pH helping to stabilize some of these complexes. macromolecule.fun
The solubility and long-term stability of purified proteins, particularly recombinant proteins, are paramount for their use in research and therapeutics. This compound is often included in buffers for solubilization and storage to prevent aggregation and maintain the protein's native conformation. bitesizebio.comsepmag.euyoutube.com
Citrate can act as a stabilizing agent by shielding ionic interactions, thereby helping to solubilize proteins. bitesizebio.comsepmag.eu In the purification of recombinant C1-inhibitor (rC1-INH), supernatants were diluted in a 5 mM trisodium citrate buffer (pH 5.5) before ion exchange chromatography. nih.gov The final buffer for the purified protein also contained trisodium citrate as a stabilizer for storage at -80 °C. nih.gov Similarly, for lyophilized (freeze-dried) proteins, the choice of buffer is critical. A study on recombinant human interleukin-1 receptor antagonist (rhIl-1ra) found that the product was more stable when lyophilized in a citrate buffer compared to a phosphate (B84403) buffer. amazonaws.com
Studies on Protein Stability and Folding
Understanding the factors that govern protein stability and folding is a central theme in biochemistry. This compound is a valuable tool in these investigations, used to probe thermal stability and aggregation phenomena.
Thermal shift assays, such as Differential Scanning Fluorimetry (DSF), are widely used to screen for conditions that enhance protein stability. nih.gov In DSF, a fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds upon heating, leading to an increase in fluorescence. nih.gov The temperature at which this unfolding occurs (the melting temperature, or Tm) is a measure of the protein's thermal stability.
Citrate-based buffers have been identified as being statistically effective at improving protein stability in DSF screens. nih.gov A large-scale screen of 252 proteins against 28 different formulations found that a buffer containing 50 mM trisodium citrate–citric acid at pH 6.0 was one of three formulations that stood out for significantly increasing protein stability. nih.gov This stabilizing effect is attributed to citrate being "protein friendly." In a specific example, a precrystallization DSF screen for an enzyme called MEZ showed that it had greater thermal stability at lower pH, leading to the selection of a 50 mM trisodium citrate-citric acid buffer at pH 6.0 for subsequent crystallization trials. researchgate.netresearchgate.net
Citrate buffers are also employed in classical denaturation studies. For example, the thermal unfolding of RNase A has been studied in 50 mM citrate buffer at pH 5 to investigate the effects of salt concentration on denaturation. nih.gov
Protein aggregation is a common problem that can lead to loss of function and is implicated in various diseases. This compound can have complex, context-dependent effects on protein aggregation.
On one hand, citrate can inhibit aggregation. Studies on whey protein concentrate have shown that pre-treatment with trisodium citrate, a calcium-binding salt, can reduce protein aggregation by chelating divalent cations like Ca2+ that mediate these interactions. ucc.ieresearchgate.net This leads to lower levels of sedimented protein. ucc.ieresearchgate.net
Conversely, under certain conditions, particularly at low pH, citrate can promote aggregation. nih.govresearchgate.net This has been observed for monoclonal antibodies, where citrate buffer at pH 3.0 induced higher aggregation compared to glycine (B1666218) or acetate buffers. nih.gov The mechanism is thought to involve strong electrostatic interactions between the citrate ions and charged regions on the protein surface, which can alter the protein's physicochemical properties. researchgate.net The effect of citrate on aggregation pathways can also be pH-dependent. For an IgG1 antibody, the aggregation mechanism shifted simply by changing the pH between 4 and 6 in a 5 mM sodium citrate buffer. nih.gov
Enzyme Activity Assays and Kinetic Characterization
This compound is not only a component of the reaction environment but can also directly participate in or influence enzymatic reactions.
Citrate is the substrate for the enzyme citrate synthase, a key pace-making enzyme in the citric acid cycle (Krebs cycle). wikipedia.org This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org Kinetic studies of citrate synthase are fundamental to understanding cellular metabolism. The activity of this enzyme is subject to product inhibition by citrate itself. wikipedia.orglibretexts.org
In the broader context of enzyme kinetics, citrate buffers are commonly used to maintain a stable pH for activity assays. For example, a 0.1 M citrate buffer at pH 4.8 is used in enzymatic hydrolysis experiments for cellulases to maintain high enzyme activity. nih.govresearchgate.net However, it is important to recognize that buffer components can interact with the enzyme or substrates. In one study, soluble β-galactosidase exhibited a 11% increase in activity when incubated with a 2.0% trisodium citrate solution. researchgate.net Detailed kinetic analyses of enzymes like citrate synthase must account for the effects of pH, ionic strength, and the specific biochemical species present in the buffer. plos.org
Optimization of Reaction Conditions for Enzymatic Catalysis
The selection of an appropriate buffer is a critical step in any enzymatic assay to ensure that the pH of the reaction environment is maintained at the optimal level for enzyme activity and stability. asm.org A Tris-citrate buffer system offers a broad pH range, making it a versatile tool for optimizing reaction conditions. Tris is a common choice for enzymes that function under neutral to slightly alkaline conditions, while citrate is effective for enzymes that are most active in acidic environments. asm.orgresearchgate.net
The process of optimizing pH for an enzymatic reaction often involves screening a variety of buffers across a wide pH spectrum. For example, in a study on the disproportionation of cyclohex-2-enone by flavoproteins from the old yellow enzyme family, researchers systematically tested different buffer systems to identify the optimal pH. Citrate buffer was used for the pH range of 4-6, phosphate buffer for pH 6-8, and Tris-HCl for pH 7-10. researchgate.net This approach allows for the precise determination of the pH at which the enzyme exhibits maximum activity.
A detailed kinetic analysis of Synechocystis sp. PCC 6803 aconitase (SyAcnB), an enzyme in the TCA cycle, was conducted in Tris-HCl buffer at various pH values to understand its catalytic behavior. The study revealed that the enzyme's kinetic parameters, the Michaelis constant (KM) and the maximum reaction velocity (Vmax), were significantly influenced by pH. This highlights the importance of precise pH control, as provided by buffers like Tris-citrate, in elucidating enzyme mechanisms. nih.gov
The following table presents the kinetic parameters of SyAcnB for its substrates, citrate and isocitrate, at different pH values in a Tris-HCl buffer system at 30 °C.
| pH | Substrate | KM (mM) | Vmax (unit/mg) | kcat/KM (s-1 mM-1) |
| 7.0 | Citrate | 0.68 ± 0.02 | 1.83 ± 0.04 | 4.50 ± 0.07 |
| 7.0 | Isocitrate | 0.21 ± 0.01 | 2.50 ± 0.06 | 19.89 ± 0.49 |
| 8.0 | Citrate | 0.80 ± 0.03 | 3.51 ± 0.21 | 8.79 ± 0.27 |
| 8.0 | Isocitrate | 0.47 ± 0.03 | 4.52 ± 0.31 | 19.13 ± 1.12 |
| 9.0 | Citrate | 2.28 ± 0.16 | 2.22 ± 0.09 | 1.95 ± 0.22 |
| 9.0 | Isocitrate | 1.62 ± 0.23 | 2.61 ± 0.11 | 3.18 ± 0.47 |
| Data adapted from a study on the biochemical elucidation of citrate accumulation in Synechocystis sp. PCC 6803. nih.gov |
Mitigating Enzyme Inhibition by Buffer Components (e.g., Metal Chelation Effects)
Many enzymes require metal ions as cofactors for their catalytic activity. However, the presence of excess or inappropriate metal ions in an assay can lead to enzyme inhibition. Buffer components with metal-chelating properties can be strategically employed to mitigate such inhibition. Both Tris and citrate possess the ability to chelate metal ions. asm.orgnih.gov
Citrate is a well-known chelating agent that can bind divalent and trivalent metal ions, a property utilized in standard anticoagulation solutions to prevent blood clotting by sequestering calcium ions. mdpi.com This chelating ability can be advantageous in enzymatic assays where trace metal contaminants might interfere with the reaction. Conversely, this property also means that citrate buffers may not be suitable for studying metalloenzymes if the chelation effect removes a required metal cofactor. asm.org
Tris can also interact with metal ions. Studies have shown that Tris-HCl can chelate metals, with a weak interaction observed for Mn²⁺ and stronger interactions for cupric (Cu²⁺) and lead (Pb²⁺) ions. nih.gov This interaction can influence the activity of metalloenzymes. For instance, in an assay of a Mn²⁺-dependent enzyme, the activity in Tris-HCl buffer showed an abrupt drop at higher pH values, which was attributed to the deprotonated amine group of Tris chelating the Mn²⁺ ion from the enzyme's active site. nih.gov
Therefore, a this compound buffer can serve a dual purpose: providing a stable pH environment while simultaneously controlling the concentration of free metal ions. This can be particularly useful for preventing inhibition caused by non-essential, inhibitory heavy metal ions. researchgate.net The selection and concentration of such a chelating buffer must be carefully considered to avoid stripping essential metal cofactors from the enzyme. nih.gov
Protein Crystallization and Structure Determination
The production of high-quality crystals is a prerequisite for determining the three-dimensional structure of proteins by X-ray crystallography. exlibrisgroup.com this compound is relevant in this context due to the established roles of both Tris and citrate in crystallization experiments.
Screening for Crystallization Conditions (Buffers and Precipitants)
Protein crystallization is largely an empirical science that relies on screening a wide array of conditions to find the specific set of parameters that will induce crystal formation. photophysics.com These screens typically vary the buffer type, pH, precipitant type, and precipitant concentration. creative-biostructure.comnih.gov
Tris is a frequently used buffer in crystallization screens, providing pH control typically in the 7.0 to 9.0 range. researchgate.net Citrate salts, such as sodium or ammonium (B1175870) citrate, are among the most common and effective precipitating agents. photophysics.com Therefore, a buffer system containing both Tris and citrate can be a valuable component of a crystallization screen, simultaneously providing the buffering agent and the precipitant.
An example of a successful crystallization condition utilizing a Tris-citrate system is the growth of human carbonic anhydrase II crystals. These crystals were obtained from a crystallization solution containing 50 mM Tris-HCl at pH 7.8 and 1.6 M sodium citrate as the precipitant. nih.gov Commercial crystallization screening kits often include conditions with various citrate salts at different pH values, sometimes buffered by Tris or other agents, to cover a broad range of crystallization space. tum.desigmaaldrich.commoleculardimensions.com The initial identification of a successful "hit" in a crystallization screen is often followed by an optimization process, which involves fine-tuning the concentrations of the buffer, precipitant, and other additives to improve crystal quality. nih.gov
The following table shows examples of crystallization screen components, illustrating the common use of Tris and Citrate in these formulations.
| Screen Type | Buffer Component Example | Precipitant Component Example |
| Sparse Matrix | 0.1 M Tris-HCl, pH 8.5 | 0.16 M Magnesium chloride, 20% PEG |
| Systematic Screen | 0.1 M Sodium citrate, pH 5.6 | 1.0 M Ammonium phosphate, 0.5 M Lithium sulfate |
| Low Ionic Strength | 0.05 M Sodium citrate, pH 5.5 | 20% PEG 3350 |
| Custom Condition | 50 mM Tris-HCl, pH 7.8 | 1.6 M Sodium citrate |
| This table is a compilation of representative conditions and does not represent a single commercial screen. nih.govtum.desigmaaldrich.comsigmaaldrich.com |
Role in Modulating Protein-Solvent Interactions and Crystal Growth
The formation of a protein crystal from a solution is a thermodynamically driven process that involves the transition of protein molecules from a soluble state to a highly ordered, solid state. This process is heavily influenced by protein-solvent interactions. Precipitants, such as citrate salts, play a crucial role in modulating these interactions to favor crystallization.
Salts like sodium citrate exert their effect by "salting out." They effectively reduce the amount of bulk water available to keep the protein molecules solvated. oup.com This is achieved through the strong interaction of the salt ions with water molecules, leading to the dehydration of the protein surface. This reduction in the protein's hydration shell encourages protein-protein interactions, which, under the right conditions, can lead to the formation of the specific, ordered contacts required for nucleation and crystal growth.
The specific properties of the ions in the solution can influence the nature of these protein-protein contacts. The citrate ion, being a multivalent anion, is particularly effective at this process. oup.com The buffer component, Trizma, by maintaining a stable pH, ensures that the surface charge of the protein remains constant. The protein's surface charge distribution is a key determinant of its solubility and the nature of the intermolecular interactions. By controlling pH, the buffer helps to create a consistent environment where the effects of the precipitant can lead to reproducible crystal growth.
Furthermore, citrate itself can directly interact with the protein surface and has been shown to influence crystal morphology. In studies on calcium oxalate (B1200264) crystallization, citrate was found to inhibit both nucleation and aggregation, leading to the formation of smaller, more uniform crystals. oup.com While this system is different from protein crystallization, it illustrates the capacity of citrate to directly modulate crystal growth processes. The combination of a buffering agent and a precipitant/modulator in this compound provides a tool to manipulate the delicate balance of forces governing protein-solvent and protein-protein interactions, which is the fundamental challenge in protein crystallization.
Applications in Cell Biology and Tissue Culture Research
Maintenance of Physiological pH in Cell Culture Media
The control of pH is a critical factor in cell culture, as most mammalian cells thrive in a narrow pH range, typically between 7.2 and 7.4. nih.gov Deviations from this optimal range can induce stress, alter cellular metabolism, and ultimately lead to cell death. nih.gov Buffering systems are therefore essential components of culture media to counteract the pH changes that result from cellular metabolism, such as the production of lactic acid and carbon dioxide. nih.gov
The composition of a buffer can significantly impact cellular behavior. While Tris (tris(hydroxymethyl)aminomethane) based buffers are widely used for their buffering capacity in the physiological range (pH 7-9), their interaction with other components and direct effects on cells must be considered. yufengchemicals.comhbdsbio.comamerigoscientific.com
Early research into the use of various Tris-based buffers for culturing diploid human fibroblasts highlighted differences in toxicity and growth support. ebm-journal.org A comparative study assessed Tris-HCl, Tris-maleate, and Tris-citrate buffers. The findings indicated that Tris-citrate buffer was somewhat less toxic than Tris-maleate; however, at a concentration of 0.02 M, it resulted in markedly diminished cell growth and reduced attachment of trypsinized cells compared to the control medium. ebm-journal.org In contrast, Tris-HCl buffer was tolerated at concentrations up to 0.08 M and, when supplemented with bicarbonate, supported cell growth and attachment comparable to the control medium. ebm-journal.org
This suggests that while Trizma citrate (B86180) can provide pH stability, its concentration in cell culture media must be carefully optimized to avoid potential cytotoxic effects that could hinder cell proliferation and viability.
Table 1: Comparative Effects of Different Tris Buffers on Human Fibroblast Cultures
| Buffer Type | Concentration Tested | Observed Effects on Cell Growth and Attachment |
| Tris-citrate | 0.02 M | Markedly diminished growth; few trypsinized cells attached. ebm-journal.org |
| Tris-maleate | 0.04 M | Highly toxic; rare cell attachment and no apparent growth. ebm-journal.org |
| Tris-HCl | Up to 0.08 M | Well tolerated; supported good growth and attachment, especially with bicarbonate. ebm-journal.org |
Maintaining a stable pH is crucial because numerous cellular processes are exquisitely sensitive to changes in hydrogen ion concentration. nih.gov Both extracellular and intracellular pH influence a wide array of functions, including enzyme activity, protein stability, cell signaling, and metabolic pathways. nih.govnih.gov For instance, tissue acidification is a hallmark of inflammation, and immune cells possess pH-sensitive G protein-coupled receptors, like GPR65, that detect environmental pH and modulate inflammatory responses. nih.govnih.gov The function of these receptors can influence cytokine production and the differentiation of T-helper cells, demonstrating a direct link between extracellular pH and specific cellular programs. nih.gov
By providing a stable extracellular pH, a well-formulated buffer like Trizma citrate helps ensure that pH-sensitive signaling pathways and metabolic activities can proceed without artifacts induced by acid-base fluctuations. This stability is essential for accurately studying cellular physiology in vitro and ensuring that experimental outcomes are the result of the variables under investigation, not uncontrolled changes in culture conditions.
Specific Cell-Based Assays and Experimental Systems
Beyond general cell culture maintenance, Trizma citrate tribasic's components, Tris and citrate, are integral to the reagents used in various cell-based assays and experimental protocols.
The analysis of intracellular components requires the initial step of cell lysis, where the cell membrane is disrupted to release proteins, organelles, and nucleic acids. thermofisher.com Lysis buffers are designed to solubilize cellular components while preserving the integrity and functionality of the molecules of interest. ptglab.com The choice of buffer is critical and depends on the location of the target protein and the downstream application. ptglab.com
Tris-based buffers, particularly Tris-HCl, are common components in lysis buffer formulations. ptglab.commdanderson.org For example, a Tris-HCl lysis buffer can be advantageous over harsher detergents like those in RIPA buffer when solubilizing cytoplasmic proteins. ptglab.com While specific protocols predominantly cite Tris-HCl, the principles of its buffering action apply. A Trizma citrate buffer could be used to maintain a stable pH during the lysis process, which is essential for preventing protein denaturation and degradation by pH-sensitive proteases. The procedure typically involves incubating cells in the chilled lysis buffer, followed by centrifugation to separate the soluble protein fraction (supernatant) from the insoluble cellular debris (pellet). mdanderson.orgwashington.edu
The individual components of this compound are frequently used in key steps of widely practiced immunological assays.
In Immunohistochemistry (IHC) , which involves detecting antigens in tissue sections, a critical step for formalin-fixed, paraffin-embedded tissues is antigen retrieval. fortislife.com Fixation creates protein cross-links that can mask antigenic epitopes, preventing antibody binding. fortislife.comnorthwestern.edu Heat-Induced Epitope Retrieval (HIER) is a common method used to break these cross-links and unmask the antigens. abcam.com Two of the most common HIER buffers are a sodium citrate buffer, typically at pH 6.0, and a Tris-EDTA buffer, at a more alkaline pH of 9.0. fortislife.combosterbio.com
Citrate Buffer (pH 6.0) is widely used because it is effective for many antigens and generally does not disrupt tissue morphology. fortislife.comnorthwestern.edu
Tris-EDTA Buffer (pH 9.0) is often used for antigens that are more difficult to detect and can be more effective at unmasking phosphoproteins, though it may sometimes increase background staining or alter tissue morphology. fortislife.com
In the context of an Enzyme-Linked Immunosorbent Assay (ELISA) , Tris and citrate buffers are used for different steps of the protocol. Tris-Buffered Saline (TBS), often containing a detergent like Tween 20 (TBST), is a standard wash buffer used to remove non-specific background signals between steps. bostonbioproducts.com Citrate buffers, such as a citrate-phosphate buffer, are commonly employed as the substrate solution for the horseradish peroxidase (HRP) enzyme, which generates the colorimetric signal. abbiotec.comweizmann.ac.il The acidic environment provided by the citrate buffer is optimal for the enzymatic reaction that leads to a quantifiable color change. abbiotec.com
Table 2: Common Applications of Tris and Citrate Buffers in Immunohistochemistry
| Buffer Component | Application | Typical pH | Purpose in Protocol |
| Sodium Citrate | Heat-Induced Epitope Retrieval (HIER) | 6.0 | Breaks protein cross-links to unmask antigens in fixed tissues. northwestern.eduantibodiesinc.com |
| Tris (with EDTA) | Heat-Induced Epitope Retrieval (HIER) | 9.0 | Unmasks antigens, particularly effective for some nuclear proteins and phosphoproteins. fortislife.combosterbio.com |
Emerging Research Paradigms and Future Directions for Trizma Citrate Tribasic
Novel Formulations and Derivatizations of Trizma Citrate (B86180) Buffers
The development of novel buffer formulations is moving towards highly specialized systems tailored for specific, sensitive applications. For high-concentration biologic drug products, there is a trend toward buffer-free or "self-buffering" formulations to enhance patient comfort and improve stability. In this context, the strategic replacement or supplementation of traditional buffers like citrate is an area of active research.
Furthermore, derivatization of buffer components is a key strategy to enhance analytical detection or to impart new functionalities. For instance, derivatization of primary amines and carboxylic acids with tris(trimethoxyphenyl)phosphonium (TMPP) reagents has been developed to improve their detection by electrospray mass spectrometry (ESI-MS) nih.gov. This approach could potentially be adapted for Trizma citrate components to facilitate more sensitive tracking and analysis in complex biological mixtures.
Key research directions include:
Modified Trizma Citrate Systems: Investigating the addition of excipients to standard Trizma citrate buffers to enhance protein stability or prevent aggregation.
Derivatized Components for Analysis: Synthesizing derivatives of Tris or citrate to act as probes or to improve their analytical signatures in mass spectrometry or other characterization techniques nih.gov.
Application-Specific Formulations: Creating custom Trizma citrate formulations for specialized applications such as electrophoresis of bacterial enzymes or as a component in protein crystallization solutions sigmaaldrich.comaatbio.com.
Integration into Biosensing and Nanotechnology Applications
The distinct chemical properties of both Tris and citrate moieties make Trizma citrate tribasic a valuable component in the rapidly advancing fields of biosensing and nanotechnology.
Aptamers, which are single-stranded nucleic acids that bind to specific targets, are increasingly used as recognition elements in biosensors mdpi.comrsc.org. The development of aptamer-based biosensors, including those employing techniques like surface plasmon resonance (SPR) or solution-gated graphene transistors, often requires precise buffer conditions to ensure optimal binding and signal transduction nih.govmdpi.com. Trizma citrate can provide a stable pH environment essential for maintaining the intricate three-dimensional structure of aptamers, crucial for their target recognition mdpi.comnih.gov.
In nanotechnology, both Tris and citrate are independently recognized for their roles in the synthesis and stabilization of metallic nanoparticles. nih.govnih.gov Tris(hydroxymethyl)aminomethane can act as a reducing agent in the synthesis of gold nanoparticles (AuNPs) under mild conditions, making it suitable for applications involving biomacromolecules nih.gov. Citrate is one of the most common stabilizing agents for gold and other metal nanoparticles, imparting a negative surface charge that prevents aggregation through electrostatic repulsion nih.govresearchgate.net. The combination in a Trizma citrate buffer offers a synergistic system for both the synthesis and functionalization of nanoparticles for biomedical applications rsc.org.
Surface Chemistry and Bioconjugation Considerations
The citrate component of the buffer plays a critical role in the surface chemistry of nanoparticles. Citrate ions adsorb to the nanoparticle surface, creating a negative charge that is key to their colloidal stability. nih.govnih.gov This citrate layer is weakly bound and can be readily displaced by other molecules with a higher affinity for the nanoparticle surface, such as those containing thiol or amine groups qub.ac.ukwashington.edu. This property is extensively exploited for the bioconjugation of nanoparticles, where biomolecules like aptamers, peptides, or drugs are attached to the nanoparticle surface nih.govqub.ac.uk.
The process of functionalizing citrate-stabilized nanoparticles is a critical step in developing nanoprobes for diagnostic and therapeutic applications. Research has focused on optimizing the bioconjugation process by carefully controlling parameters such as nanoparticle size and the concentration of the molecule to be conjugated acs.orgnih.gov. Systematic optimization ensures a high yield and efficiency of bioconjugation, leading to stable and functional nanoprobes acs.orgnih.gov.
| Parameter | Role in Bioconjugation of Citrate-Stabilized Nanoparticles | Research Finding |
| Citrate Surface Layer | Provides initial nanoparticle stability via electrostatic repulsion and serves as a displaceable layer for ligand exchange. | The weak, electrostatic nature of the Au-citrate interaction allows for easy substitution with stronger binding ligands like thiols qub.ac.uk. |
| Aptamer Concentration | Affects the efficiency and surface coverage of the nanoparticle. | Optimization is essential to effectively coat nanoparticles without compromising their stability or function acs.org. |
| Nanoparticle Size | Influences the surface area available for conjugation and the ultimate properties of the nanoconjugate. | Optimal bioconjugation conditions vary significantly depending on the aptamer and nanoparticle size nih.gov. |
| Salt Aging (e.g., with NaCl) | Modulates the electrostatic screening, which can promote the adsorption of biomolecules like aptamers onto the nanoparticle surface. | Can influence the aggregation state of nanoparticles and the binding dynamics of aptamers nih.gov. |
Stabilization of Nanomaterials for Biological Interfaces
The long-term stability of nanomaterials in biological environments is paramount for their application in medicine and diagnostics. Trizma citrate contributes significantly to this stability. The citrate anions cap the nanoparticle surface, preventing aggregation in aqueous solutions. researchgate.netnih.gov This stabilization is crucial for maintaining the unique size-dependent optical and electronic properties of the nanomaterials.
Studies have shown that by controlling the concentration of citrate during and after nanoparticle synthesis, it is possible to achieve reproducible particle sizes and enhanced long-term dispersion stability nih.govmdpi.com. For example, in the synthesis of gold-coated superparamagnetic iron oxide nanoparticles (Au-SPIONs), the addition of citrate after the gold coating step was found to re-stabilize the particles, leading to a more controllable and stable particle size mdpi.com. This stability is essential for applications such as drug delivery and photothermal therapy.
| Nanomaterial | Role of Tris/Citrate | Key Findings |
| Gold Nanoparticles (AuNPs) | Tris acts as a reducing agent and stabilizer; Citrate acts as a reducing and capping agent. | The synergistic effect of Tris base and sodium citrate improves the uniformity and size tenability of AuNPs rsc.org. Citrate provides electrostatic stabilization nih.gov. |
| Gold-Coated SPIONs | Citrate stabilizes the initial SPION core and the final gold-coated nanoparticle. | Additional citrate stabilization after gold coating leads to controllable and reproducible sizes and enhanced long-term stability nih.govmdpi.com. |
Advancements in High-Throughput Screening and Automation for Buffer System Optimization
High-throughput screening (HTS) utilizes automation and miniaturization to perform a massive number of parallel experiments, a technique widely used in drug discovery and biochemical assay development nih.gov. The optimization of buffer conditions is a critical parameter for the success of these screens, as the buffer composition can significantly impact the activity and stability of biological targets like enzymes and proteins eu-openscreen.eu.
Automated buffer preparation systems are becoming increasingly vital in bioprocessing and large-scale screening environments. cytivalifesciences.comm4knick.com These systems can formulate buffers "just-in-time" from concentrated stock solutions of acids, bases, and salts, such as Tris and citrate formulations cytivalifesciences.combioprocessingjournal.com. This automation offers several advantages over manual preparation:
Increased Reproducibility: Automated systems minimize human error, ensuring high consistency between batches cytivalifesciences.com.
Efficiency and Speed: Automation accelerates the preparation of numerous buffer formulations required for screening and downstream processing chromatographyonline.com.
Flexibility: A wide range of buffer compositions with varying pH, ionic strength, and additives can be prepared from a limited set of stock solutions cytivalifesciences.com.
Recent developments include fully automated buffer management systems that can handle preparation, storage, and delivery to multiple purification systems, guided by a "digital twin" of the physical process for real-time control chromatographyonline.com. Such systems are used to screen and optimize buffer formulations, including those based on Trizma citrate, to ensure the robustness and reliability of HTS assays and biomanufacturing processes bioprocessingjournal.commedinadiscovery.com.
Interdisciplinary Research Integrating Trizma Citrate Properties
The unique combination of properties offered by this compound facilitates its use across a range of scientific disciplines, fostering interdisciplinary research.
Biochemistry and Molecular Biology: Trizma-based buffers are standard in protein purification, electrophoresis, and enzyme assays due to their stable pH range (7.0-9.2) and compatibility with many biological molecules hbdsbio.comamerigoscientific.com. Citrate buffers are used for applications like RNA isolation and antigen retrieval in immunohistochemistry aatbio.comfortislife.com. The combined Trizma citrate buffer is therefore valuable in complex workflows that bridge these techniques.
Materials Science and Nanomedicine: As detailed previously, the roles of Tris and citrate in the synthesis and functionalization of nanoparticles place Trizma citrate at the intersection of materials chemistry and biomedical engineering rsc.orgnih.gov. The development of nanoparticle-based diagnostics and therapeutics relies on the principles of surface chemistry, molecular biology, and medicine.
Analytical Chemistry and Diagnostics: The development of novel biosensors, often involving aptamers or nanoparticles, is a highly interdisciplinary field. Trizma citrate buffers can provide the stable chemical environment needed for the analytical recognition step, bridging the gap between sensor device engineering and biological assay development mdpi.com.
This cross-disciplinary utility ensures that this compound will continue to be a relevant and important tool in addressing complex scientific questions that require the integration of knowledge and techniques from multiple fields.
Q & A
Q. What are the primary applications of Trizma citrate tribasic in biochemical buffer systems?
this compound is widely used to prepare Tris-citrate buffers, which are critical for maintaining pH stability in enzymatic assays, nucleic acid electrophoresis, and nanoparticle synthesis. For example, in LSPR-based biosensors, Tris-HCl buffers (pH 7.4) containing sodium citrate are employed to stabilize gold nanoparticles during aptamer conjugation . Similarly, Tris-citrate buffers are used in DNA/RNA extraction protocols to control ionic strength and prevent nuclease activity .
Q. How can researchers prepare a Tris-citrate buffer for enzymatic assays?
A standard Tris-citrate buffer (e.g., 0.1 M, pH 8.5) can be prepared by mixing Trizma base with sodium citrate tribasic dihydrate. Adjust the molar ratio of Tris to citrate to achieve the desired pH (typically 7.4–8.5). For example, in citrate synthase assays, a buffer containing 0.1 M Tris-HCl (pH 8.5) and 2.0 M ammonium sulfate is used to optimize enzyme activity . Always calibrate pH using a calibrated meter and validate buffer performance under experimental conditions.
Q. What are the recommended storage conditions for Tris-citrate buffer solutions?
Store Tris-citrate buffers at 4°C to prevent microbial contamination and chemical degradation. For long-term stability, filter-sterilize solutions (0.22 µm) and avoid repeated freeze-thaw cycles. Sodium citrate tribasic dihydrate should be stored in a desiccator to prevent deliquescence .
Advanced Research Questions
Q. How does this compound concentration affect nanoparticle stability in colloidal synthesis?
In gold nanoparticle (AuNP) synthesis, citrate acts as both a reducing agent and stabilizer. Higher citrate concentrations (e.g., 1–2 mM) yield smaller AuNPs (10–20 nm) due to increased nucleation rates, while lower concentrations (0.5 mM) result in larger particles (50–100 nm) . However, excess citrate may interfere with surface functionalization (e.g., aptamer binding) by competing with thiol groups. Optimize citrate-to-gold chloride ratios empirically and validate stability via dynamic light scattering (DLS) .
Q. What are the common interferences when using Trizma citrate in metal ion-dependent assays?
Citrate chelates divalent cations (e.g., Mg²⁺, Ca²⁺), which can inhibit metalloenzymes or alter protein-DNA interactions. For example, in PCR assays, excess citrate in DNA extraction buffers may sequester Mg²⁺, necessitating compensatory MgCl₂ supplementation . To mitigate interference, pre-treat samples with cation-exchange resins or use non-chelating buffers (e.g., Tris-EDTA) for critical steps .
Q. How can researchers resolve contradictions in reported optimal pH ranges for Tris-citrate buffers?
Discrepancies in pH optima often arise from differences in temperature, ionic strength, or target biomolecules. For instance, citrate synthase from Thermoplasma acidophilum shows maximal activity at pH 8.5 , while fungal mycelium growth assays using ammonium citrate perform best at pH 6.5–7.0 . Systematically test buffer pH under experimental conditions (e.g., temperature-controlled spectrophotometry) and cross-reference with structural data (e.g., protein pKa values) .
Q. What methodological considerations are critical for crystallization trials using Tris-citrate buffers?
Tris-citrate buffers are used in protein crystallization to modulate solubility and ionic strength. Key factors include:
- Precipitant compatibility : Avoid citrate in screens with divalent cations (e.g., Ca²⁺) to prevent precipitation.
- pH gradient screening : Test buffers in 0.5 pH unit increments (e.g., 6.0–8.5) to identify optimal crystal growth conditions.
- Additive screening : Incorporate small molecules (e.g., glycerol, PEG) to enhance crystal quality .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on citrate’s role in adenosine accumulation vs. biomass production?
In Cordyceps fermentation, ammonium citrate tribasic enhances adenosine yield but reduces biomass under stationary conditions . This trade-off arises from citrate’s dual role as a nitrogen source and TCA cycle intermediate. To reconcile these effects, use fed-batch fermentation with staggered nitrogen supplementation or employ metabolic engineering to decouple growth and production phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
